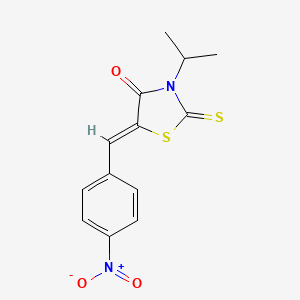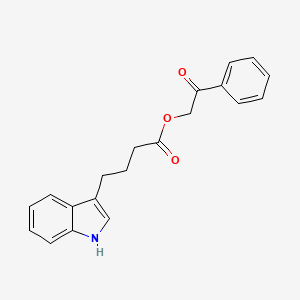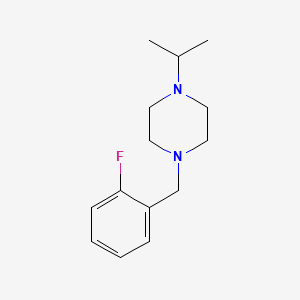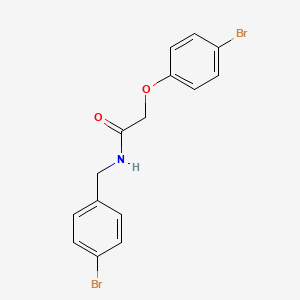![molecular formula C18H21BrN2O2 B10886175 3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B10886175.png)
3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a hydroxyethyl group, and a bromophenyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 2-bromoethanol under basic conditions to form the benzyl(2-hydroxyethyl)amine intermediate.
Amidation Reaction: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product, 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium azide (NaN~3~) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE: Similar structure but with a fluorine atom instead of bromine.
3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-[BENZYL(2-HYDROXYETHYL)AMINO]-N~1~-(4-BROMOPHENYL)PROPANAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C18H21BrN2O2 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
3-[benzyl(2-hydroxyethyl)amino]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C18H21BrN2O2/c19-16-6-8-17(9-7-16)20-18(23)10-11-21(12-13-22)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,23) |
InChI-Schlüssel |
JSOZTTOQNKCKCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCC(=O)NC2=CC=C(C=C2)Br)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
![(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10886098.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886102.png)
![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10886103.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886105.png)
![5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10886106.png)


![4-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B10886122.png)



![(3-Chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886170.png)
![3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10886171.png)
